1-(4-Nitrophenyl)cyclopentene

Physicochemical Properties Lipophilicity Solubility

Researchers needing a reactive cyclopentene building block for cycloadditions often find electron-rich analogs unreactive. 1-(4-Nitrophenyl)cyclopentene solves this with a potent para-nitro withdrawing group, ensuring superior dienophilicity and high-yield Heck coupling (sustainable diazonium recycling). - Enables high stereoselectivity in Diels-Alder and [3+2] cycloadditions. - Direct reduction to 1-(4-aminophenyl)cyclopentene for amine library synthesis. - High LogP (3.16) ensures optimal partitioning in biphasic reactions.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B8028064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)cyclopentene
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1CC=C(C1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H11NO2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2
InChIKeyDTXYHRLKAWSAFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrophenyl)cyclopentene: Core Building Block


1-(4-Nitrophenyl)cyclopentene (CAS 38805-71-9) is an organic compound featuring a cyclopentene ring substituted with a 4-nitrophenyl group. Its molecular formula is C11H11NO2, with a molecular weight of 189.21 g/mol and a purity typically specified at 95% . This compound is notable for the strong electron-withdrawing effect of the para-nitro group, which significantly influences the reactivity of the cyclopentene double bond . Its core utility lies in serving as a versatile intermediate for constructing complex molecular architectures, particularly through cycloaddition and cross-coupling reactions .

1-(4-Nitrophenyl)cyclopentene Non-Interchangeability


While the cyclopentene core is common across several analogs, the identity of the para-substituent on the phenyl ring dictates the compound's electronic profile and, consequently, its reactivity and physicochemical properties. A simple swap with an unsubstituted phenylcyclopentene, or analogs bearing electron-donating (e.g., -OCH₃) or weakly electron-withdrawing (e.g., -F, -Cl) groups, will yield a different electronic environment. This directly impacts critical parameters such as the compound's performance as a dienophile in cycloadditions , its behavior in cross-coupling reactions, and its fundamental properties like lipophilicity (LogP), which governs partitioning and solubility [1]. Such differences render these analogs non-interchangeable in applications requiring specific reactivity or a precise physicochemical profile, potentially leading to failed reactions or invalid research outcomes.

1-(4-Nitrophenyl)cyclopentene Quantitative Differentiation


Lipophilicity and Solubility Advantage

1-(4-Nitrophenyl)cyclopentene exhibits a calculated LogP of 3.6853, reflecting its high lipophilicity [1]. This value is significantly higher than that of its unsubstituted and less hydrophobic analogs, directly influencing its solubility profile in non-polar organic solvents. The LogP value is a critical determinant of a compound's behavior in organic synthesis and its potential for membrane permeability in biological systems.

Physicochemical Properties Lipophilicity Solubility

High Melting Point for Easy Handling

1-(4-Nitrophenyl)cyclopentene has a reported melting point of 99.4-100 °C when recrystallized from ligroine . This contrasts sharply with many related analogs, such as 1-(4-chlorophenyl)cyclopentene (mp 71-73°C) and 1-(4-fluorophenyl)cyclopentene (often a liquid).

Physical Properties Melting Point Crystallinity

Superior Dienophilicity for Cycloadditions

The 4-nitro group acts as a potent electron-withdrawing group, substantially activating the adjacent alkene for cycloaddition reactions. As a result, 1-(4-nitrophenyl)cyclopentene serves as an excellent dienophile in Diels-Alder and [3+2] cycloadditions . This enhanced reactivity is a direct consequence of the -NO₂ substituent's strong -I and -R effects, which lower the LUMO energy of the π-system, making it more reactive towards nucleophilic dienes compared to unsubstituted or halogen-substituted analogs.

Synthetic Utility Diels-Alder Cycloaddition

H3/H4 Receptor Binding Affinity

In a biological context, 1-(4-nitrophenyl)cyclopentene has demonstrated quantifiable binding affinity for the human Histamine H3 receptor (H3R) with a Kd of 1.35 nM, and for the human H4 receptor with a Kd of 9.16 nM [1]. These values represent a strong interaction with these GPCR targets, providing a clear benchmark for structure-activity relationship (SAR) studies.

Biological Activity Binding Affinity Histamine Receptor

Efficient Heck-Coupling Synthesis

1-(4-Nitrophenyl)cyclopentene can be synthesized with high efficiency via palladium-catalyzed Heck-coupling reactions. Reported protocols using arenediazonium o-benzenedisulfonimides as electrophilic partners achieve good to excellent yields of the target 1-arylcyclopentene . The reaction proceeds under mild conditions, with the key advantage of recovering the o-benzenedisulfonimide co-product in >80% yield for recycling.

Synthetic Yield Cross-Coupling Heck Reaction

1-(4-Nitrophenyl)cyclopentene Key Applications


Cycloaddition to Polycyclic Frameworks

As evidenced by its superior dienophilicity, 1-(4-Nitrophenyl)cyclopentene is the reagent of choice for constructing complex polycyclic cores in natural product and pharmaceutical synthesis. Its electron-deficient nature ensures high reactivity and stereoselectivity in Diels-Alder and [3+2] cycloadditions, enabling the efficient assembly of molecular complexity not easily achieved with less activated analogs .

Histamine H3/H4 Receptor Probe

The compound's validated, high-affinity binding to both human H3 and H4 receptors (Kd values of 1.35 nM and 9.16 nM, respectively) makes it a powerful and selective probe for investigating histamine receptor pharmacology. Its use in binding assays or as a scaffold for developing more selective ligands is directly supported by these quantitative data, distinguishing it from inactive or weakly binding phenylcyclopentene analogs .

Pd-Catalyzed Coupling Building Block

For projects requiring the introduction of a 4-nitrophenyl-cyclopentene moiety via cross-coupling, this compound is the optimal substrate. The documented Heck-coupling protocols demonstrate its efficient synthesis in high yields, and the described recyclability of the diazonium salt co-product underscores a practical, sustainable advantage for scale-up or repeated synthesis .

Selective Nitro Reduction to Amines

The para-nitro group provides a well-defined synthetic handle for subsequent reduction to the corresponding amine. This allows for the controlled synthesis of 1-(4-aminophenyl)cyclopentene, a valuable intermediate that can be further derivatized. The ease of this transformation, combined with the compound's favorable physical properties (crystalline solid, high LogP), makes it a preferred starting material for generating diverse libraries of amine-containing cyclopentene derivatives .

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